Irbesartan impurity 20-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irbesartan impurity 20-d4 is a deuterium-labeled derivative of Irbesartan impurity 20. It is primarily used as a stable isotope in various scientific research applications. This compound is significant in the study of drug metabolism and pharmacokinetics due to its unique properties.
Vorbereitungsmethoden
The synthesis of Irbesartan impurity 20-d4 involves several key steps. The process typically starts with the preparation of the key intermediate, which is then subjected to various chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of specific reagents and solvents to ensure the incorporation of deuterium. Industrial production methods for this compound are designed to be scalable and efficient, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Irbesartan impurity 20-d4 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms. Common reagents used in these reactions include deuterated solvents and catalysts.
Cycloaddition Reactions: This compound can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups.
Reduction and Oxidation Reactions: These reactions are less common but can be used to modify the compound’s structure further.
Wissenschaftliche Forschungsanwendungen
Irbesartan impurity 20-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry, particularly in azide-alkyne cycloaddition reactions.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of drugs within biological systems.
Medicine: It aids in the study of drug metabolism and pharmacokinetics, helping researchers understand how drugs are processed in the body.
Industry: The compound is used in the development and testing of pharmaceuticals, ensuring the safety and efficacy of new drugs.
Wirkmechanismus
The mechanism of action of Irbesartan impurity 20-d4 involves its role as a stable isotope. The deuterium atoms in the compound replace hydrogen atoms, which can affect the compound’s metabolic and pharmacokinetic profiles. This substitution can lead to changes in the compound’s stability, reactivity, and interaction with biological molecules. The compound’s azide group allows it to participate in specific chemical reactions, such as azide-alkyne cycloaddition, which is useful in various research applications .
Vergleich Mit ähnlichen Verbindungen
Irbesartan impurity 20-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Irbesartan impurity 20: The non-deuterated version of this compound.
Valsartan impurity: Another impurity related to a different angiotensin receptor blocker.
Losartan impurity: An impurity related to Losartan, another angiotensin receptor blocker.
Candesartan impurity: An impurity related to Candesartan, yet another angiotensin receptor blocker.
This compound’s unique properties make it particularly valuable in research settings where stable isotopes are required.
Eigenschaften
Molekularformel |
C33H25N7 |
---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
5-[2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2/i20D,21D,22D,23D |
InChI-Schlüssel |
ZIKZMAFZWVVHPT-OKTYWHLHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.